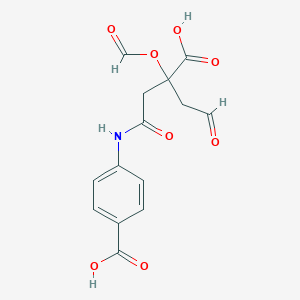

2-(((p-Carboxyphenyl)carbamoyl)methyl)-2-(hydroxymethoxy)succinic acid gamma-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BRN 0328844, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable under normal conditions but can be detonated by a strong shock or heat. This compound has significant historical and industrial importance, particularly in military applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and reacted with nitric and sulfuric acids. The process is highly controlled to manage the exothermic nature of the reactions and to ensure safety. The final product is purified through crystallization and washing to remove any residual acids and impurities.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various aminotoluene derivatives.

Oxidation: Under certain conditions, it can be oxidized to form carbon dioxide, water, and nitrogen oxides.

Substitution: It can participate in electrophilic substitution reactions, although the presence of nitro groups makes it less reactive towards further nitration.

Common Reagents and Conditions

Reduction: Common reducing agents include iron and hydrochloric acid, which convert 2,4,6-trinitrotoluene to aminotoluene derivatives.

Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize 2,4,6-trinitrotoluene.

Substitution: Electrophilic substitution reactions typically require a catalyst and controlled conditions to proceed efficiently.

Major Products

Reduction: Produces aminotoluene derivatives.

Oxidation: Results in carbon dioxide, water, and nitrogen oxides.

Substitution: Can yield various substituted toluene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2,4,6-trinitrotoluene has several applications in scientific research:

Chemistry: It is used as a standard explosive in studies of detonation and explosive behavior.

Biology: Research into its toxicological effects on living organisms helps in understanding its environmental impact.

Medicine: Studies on its metabolites and their effects contribute to toxicology and pharmacology.

Industry: It is used in the development of safer and more efficient explosive materials.

Mecanismo De Acción

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose into gases upon detonation, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shock wave.

Comparación Con Compuestos Similares

2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:

2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of other chemicals.

Nitroglycerin: More sensitive to shock and friction, used in dynamite.

RDX (Research Department Explosive): More powerful and stable, used in military applications.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for many military and industrial applications.

Similar Compounds

- 2,4-dinitrotoluene

- Nitroglycerin

- RDX (Research Department Explosive)

- PETN (Pentaerythritol tetranitrate)

- HMX (High Melting Explosive)

Propiedades

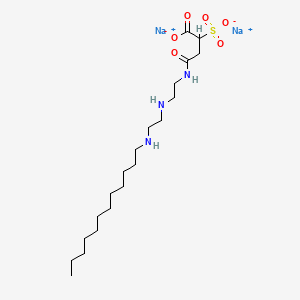

Número CAS |

110357-86-3 |

|---|---|

Fórmula molecular |

C14H13NO8 |

Peso molecular |

323.25 g/mol |

Nombre IUPAC |

4-[(3-carboxy-3-formyloxy-5-oxopentanoyl)amino]benzoic acid |

InChI |

InChI=1S/C14H13NO8/c16-6-5-14(13(21)22,23-8-17)7-11(18)15-10-3-1-9(2-4-10)12(19)20/h1-4,6,8H,5,7H2,(H,15,18)(H,19,20)(H,21,22) |

Clave InChI |

OOVRYNHDVUOGIE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)NC(=O)CC(CC=O)(C(=O)O)OC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)